molecular formula C16H21N3O2S B2875875 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide CAS No. 1795194-01-2

2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2875875
CAS No.: 1795194-01-2
M. Wt: 319.42
InChI Key: KRSLJZOHYDHJPS-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The aromaticity of the furan and thiazole rings is characterized by the delocalization of π-electrons . The piperidine ring, being a saturated ring, would not contribute to aromaticity but would add to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the piperidine ring could be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like carboxamide would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Research has highlighted the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with notable antiprotozoal activity. These compounds, related to the furan-3-carboxamide derivatives, have shown strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated furan-carboxamide derivatives for their antimicrobial and antifungal activities. For instance, derivatives have been tested against a range of microorganisms, showing promising results in inhibiting bacterial and fungal growth. This positions these compounds as potential candidates for the development of new antimicrobial and antifungal agents (Cakmak et al., 2022).

Neuroinflammation Imaging

A novel PET radiotracer specific for the CSF1R, a microglia-specific marker, has been developed. This compound, related to furan-3-carboxamide derivatives, offers a noninvasive tool for imaging reactive microglia and disease-associated microglia's contribution to neuroinflammation in vivo. It holds promise for studying the immune environment of central nervous system malignancies and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Structural modifications to the furan or thiophene moieties significantly influence the anti-influenza activity, showcasing the potential of these compounds in developing new antiviral drugs (Yongshi et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities associated with thiazole derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-8-14(12(2)21-11)15(20)18-9-13-4-3-6-19(10-13)16-17-5-7-22-16/h5,7-8,13H,3-4,6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSLJZOHYDHJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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